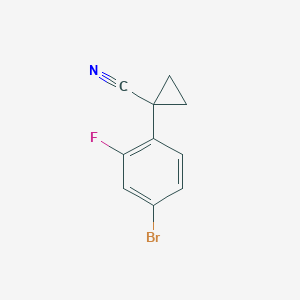

1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile

Descripción general

Descripción

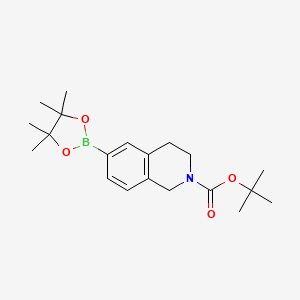

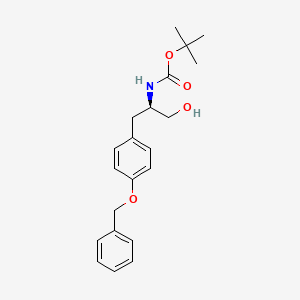

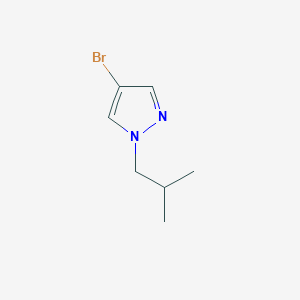

1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is a chemical compound with the empirical formula C10H7BrFN . It is a solid substance and is usually available for purchase from chemical suppliers .

Molecular Structure Analysis

The molecular weight of 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is 240.07 . The SMILES string representation of its structure isN#CC1(CC1)C(C(F)=C2)=CC=C2Br . Physical And Chemical Properties Analysis

1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación

Asymmetric Reduction and Enantioselectivity

1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile is utilized in asymmetric reduction processes. For example, the reduction of 2-bromo-1-phenylethylidenemalononitrile results in cyclopropane ring products with significant enantiomeric purity, demonstrating its potential in creating stereospecific compounds (Li, Liu, & Deng, 1999).

Nucleophilic Reactions and Cyclopropane Derivatives

The compound is involved in nucleophilic reactions to form various cyclopropane derivatives. In one study, reactions of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles led to the formation of cyclopropane bis-lactones, indicative of the compound's reactivity and utility in synthesizing cyclopropane-based structures (Fariña et al., 1986).

Development of Liquid Crystals

This compound has found use in the development of low melting esters with large nematic ranges. Specifically, in the synthesis of 4-n-alkyl-2-fluorophenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates, it aids in producing materials with electrooptical properties, which are significant in the field of liquid crystal technology (Gray & Kelly, 1981).

Selective Decarboxylation in Organic Synthesis

In organic synthesis, selective decarboxylation reactions involving this compound have been used to efficiently form 2,3-disubstituted cyclopropane-1-carbonitriles. This process demonstrates its role in facilitating complex organic transformations (Wang et al., 2017).

Synthesis of Conformationally Restricted Analogues

The compound is pivotal in synthesizing conformationally restricted analogues of biologically active compounds. This is exemplified by the synthesis of 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, which are analogues of histamine, indicating its potential in medicinal chemistry (Kazuta, Matsuda, & Shuto, 2002).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

The primary targets of 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile are currently unknown . This compound is a part of a collection of unique chemicals provided for early discovery researchers

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies may shed light on these aspects.

Propiedades

IUPAC Name |

1-(4-bromo-2-fluorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVJVGSVWLFBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729888 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile | |

CAS RN |

749928-88-9 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B1373806.png)

![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)